molecular formula C14H17NO3 B1251947 (1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

Cat. No. B1251947
M. Wt: 247.29 g/mol
InChI Key: YKLWRYOORWTCQQ-BYNQJWBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one is a natural product found in Margaritaria indica, Phyllanthus niruri, and Phyllanthus amarus with data available.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • A study by Klochkov et al. (2014) synthesized a series of 9-amino-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-11-en-13-ones starting from the natural alkaloid securinine. These compounds showed antioxidant and iron-chelating activity, making them potential pharmacologically active compounds (Klochkov et al., 2014).

Bioactive Azaartemisinin Derivatives

  • Al-Oqail et al. (2003) reported on new azaartemisinin derivatives lacking peroxide functionality. Among these, one compound showed antimalarial activity, and another exhibited cytotoxic activity against human breast ductal carcinoma (Al-Oqail et al., 2003).

Asymmetric Synthesis of Long-Chain Polyols

  • Schwenter and Vogel (2000) described an approach for the asymmetric synthesis of pentadeca-1,3,5,7,9,11,13,15-octols and their derivatives, which could be useful in creating complex organic molecules (Schwenter & Vogel, 2000).

Novel Reduction and Cycloaddition Routes

  • Singh et al. (2009) developed an expedient route to tetracyclo[6.5.2.02,7.09,13]pentadec-2(7),11-dien-14-one and the framework of conidiogenol. This method involved cycloaddition and a unique dehalogenation process (Singh et al., 2009).

Synthesis of β-lactamase Inhibitors

  • Hunt and Zomaya (1982) developed methods to synthesize (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, which led to the discovery of new β-lactamase inhibitors (Hunt & Zomaya, 1982).

Neuroprotective Potential

  • Klochkov et al. (2014) synthesized a new compound with neuroprotective potential, demonstrating the diverse biological activities of securinine alkaloids (Klochkov et al., 2014).

properties

Product Name

(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14+/m1/s1

InChI Key

YKLWRYOORWTCQQ-BYNQJWBRSA-N

Isomeric SMILES

CO[C@@H]1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4

Canonical SMILES

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

synonyms

phyllanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 2
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 3
Reactant of Route 3
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 4
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 5
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Reactant of Route 6
(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

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